2-Phenyl-1,3-dioxan-5-ol
Overview
Description
2-Phenyl-1,3-dioxan-5-ol is a heterocyclic organic compound with the molecular formula C10H12O3. It is a six-membered cyclic acetal derived from glycerol and benzaldehyde. This compound exists as a mixture of cis and trans isomers and is known for its applications in organic synthesis and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1,3-dioxan-5-ol can be synthesized through the etherification reaction of glycerol with benzaldehyde. The reaction is typically catalyzed by acidic resins or other acid catalysts such as p-toluenesulfonic acid. The optimal conditions for this reaction include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 grams, and a reaction time of 4 hours at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves similar etherification reactions but on a larger scale. The use of heterogeneous catalysts like Sn-Al-MCM-41 has been explored to improve the yield and selectivity of the desired product. The reaction is carried out at temperatures around 120°C for approximately 240 minutes, achieving high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenyl-1,3-dioxan-5-one.
Substitution: The compound can react with reagents like triphenylphosphine-carbon tetrabromide to yield brominated derivatives.
Common Reagents and Conditions
Oxidation: Ruthenium tetraoxide is commonly used for the oxidation of this compound to 2-phenyl-1,3-dioxan-5-one.
Substitution: Triphenylphosphine and carbon tetrabromide are used for bromination reactions.
Major Products
Oxidation: 2-Phenyl-1,3-dioxan-5-one.
Substitution: Brominated derivatives such as cis-4-bromomethyl-2-phenyl-1,3-dioxolan.
Scientific Research Applications
2-Phenyl-1,3-dioxan-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dioxan-5-ol primarily involves its ability to undergo ring-opening polymerization and form stable cyclic structures. The molecular targets and pathways involved in its reactions include the formation of stable acetal linkages and interactions with catalysts like tin(II) 2-ethylhexanoate .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxolane-4-methanol: A five-membered cyclic acetal derived from glycerol and benzaldehyde.
5-Hydroxy-2-phenyl-1,3-dioxane: Another cyclic acetal with similar structural features.
Uniqueness
2-Phenyl-1,3-dioxan-5-ol is unique due to its six-membered ring structure, which provides greater stability compared to five-membered cyclic acetals. This stability makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
2-phenyl-1,3-dioxan-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKDAAFSXYPQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061899 | |
Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |
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Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
185.00 °C. @ 20.00 mm Hg | |
Record name | Benzaldehyde glyceryl acetal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
1708-40-3, 4141-19-9, 4141-20-2, 1319-88-6 | |
Record name | 2-Phenyl-1,3-dioxan-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708-40-3 | |
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Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708403 | |
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Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1708-40-3 | |
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Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
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Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
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Record name | 2-phenyl-1,3-dioxan-5-ol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.421 | |
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Record name | 4141-19-9 | |
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Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, TRANS- | |
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Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, CIS- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V226TA551J | |
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Record name | Benzaldehyde glyceryl acetal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Phenyl-1,3-dioxan-5-ol synthesized?
A1: this compound can be synthesized through the acid-catalyzed condensation of glycerol with benzaldehyde. [, , , ] This reaction often yields a mixture of the desired six-membered ring (this compound) and the five-membered ring (2-phenyl-1,3-dioxolane-4-methanol). [, ] Various catalysts have been explored, including p-toluenesulfonic acid [], copper p-toluenesulfonate [], and tungstophosphoric acid supported on silica-coated magnetite nanoparticles. []
Q2: Can you describe the structural characteristics of this compound?
A2: this compound is a cyclic acetal with a six-membered ring structure. While its exact molecular weight isn't specified in these papers, it can be calculated from its molecular formula (C10H12O3). The structure has been confirmed through techniques like 1H NMR and GM-MS. [] Furthermore, the X-ray crystal structure of its dimer, 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane, has been determined. []
Q3: What are the applications of this compound in organic synthesis?
A3: this compound serves as a valuable intermediate in organic synthesis. For instance, it can be oxidized to 2-phenyl-1,3-dioxan-5-one, the corresponding acetalized dihydroxyacetone. [] This oxidation has been achieved using mild conditions with 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) and NaClO, preventing over-oxidation. []
Q4: Does the stereochemistry of this compound affect its reactivity?
A4: Yes, the stereochemistry of this compound plays a significant role in its reactivity. For example, reactions involving nucleophilic substitution can lead to different product distributions depending on whether the starting material is cis- or trans-2-phenyl-1,3-dioxan-5-ol. [, ] Specifically, reactions with triphenylphosphine and carbon tetrabromide yield different brominated products depending on the starting stereochemistry. []
Q5: Are there any challenges associated with the use of this compound as an intermediate?
A5: One challenge is the potential for ring contraction during nucleophilic substitution reactions, leading to the formation of 1,3-dioxolans as unwanted byproducts. [, ] This ring contraction can complicate synthetic strategies relying on the six-membered ring system.
Q6: How does the choice of catalyst influence the synthesis of this compound?
A6: The choice of catalyst significantly impacts the yield and selectivity of this compound. Traditional Brønsted acid catalysts like HCl and H2SO4, while effective, suffer from drawbacks such as equipment corrosion, environmental concerns, and byproduct formation. [] Solid acid catalysts, while promising, are susceptible to deactivation through coking. [] Therefore, exploring alternative catalysts like copper p-toluenesulfonate [] and heteropolyacid catalysts [] is crucial for developing more sustainable and efficient synthetic methods.
Q7: What research has been done on improving the sustainability of this compound synthesis?
A7: Researchers are exploring greener alternatives for the synthesis of this compound. This includes using reusable catalysts like cationic acidic resins, which demonstrate good stability and durability over multiple reaction cycles. [] Additionally, optimizing reaction conditions, such as temperature, reactant concentration, and solvent choice, can enhance glycerol conversion and selectivity towards the desired product, contributing to a more sustainable process. []
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